
2-(3-Chlorophenyl)propanal
Overview
Description
“2-(3-Chlorophenyl)propanal” is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 . It’s a useful research chemical .
Molecular Structure Analysis
The molecular structure of “2-(3-Chlorophenyl)propanal” can be represented by the InChI code: 1S/C9H9ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 . For more detailed structural analysis, techniques like X-ray diffraction, neutron scattering, periodic DFT, and synchrotron techniques can be used .Scientific Research Applications
Environmental Impact Assessment
2-(3-Chlorophenyl)propanal, as part of the chlorophenol family, has been studied extensively for its environmental impact, particularly in aquatic ecosystems. Chlorophenols generally exhibit moderate toxicity to both mammalian and aquatic life. Their toxicity is particularly notable in fish upon long-term exposure, which can be considerable. These compounds have varying levels of persistence in the environment, largely dependent on the presence of adapted microflora capable of biodegrading them. However, in the absence of such microflora or under certain environmental conditions, their persistence can range from moderate to high. Chlorophenols, including derivatives and compounds similar to 2-(3-Chlorophenyl)propanal, are known for their strong organoleptic effect, influencing the sensory properties of water bodies they contaminate (Krijgsheld & Gen, 1986).
Toxicology and Public Health
Research has also delved into the broader implications of chlorophenols on public health. Studies have linked the metabolites of chlorophenols, similar in structure to 2-(3-Chlorophenyl)propanal, to various adverse health outcomes. For instance, DDE, a metabolite of DDT, which shares structural similarities with chlorophenols, has been associated with preterm births and small-for-gestational-age babies, indicating a potential risk factor for infant mortality and developmental issues (Longnecker et al., 2001). Furthermore, maternal exposure to certain chlorophenols has been associated with adverse reproductive outcomes, including fetal loss and congenital anomalies in offspring, suggesting a male-mediated developmental toxicity (Dimich-Ward et al., 1996).
Potential in Waste Management and Environmental Remediation
In the context of waste management, chlorophenols, including compounds structurally related to 2-(3-Chlorophenyl)propanal, have been identified as significant precursors of dioxins in chemical and thermal processes, such as municipal solid waste incineration. Understanding the formation and degradation pathways of these compounds is crucial for controlling dioxin emissions and improving waste treatment processes (Peng et al., 2016). Moreover, the potential of zero valent iron and iron-based bimetallic systems in dechlorinating chlorophenols has been explored, offering promising approaches for the remediation of environments contaminated with these compounds (Gunawardana et al., 2011).
Mechanism of Action
Safety and Hazards
While specific safety data for “2-(3-Chlorophenyl)propanal” is not available, general safety measures for handling aldehydes should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJSAEGDLKRNIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)propanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B3389872.png)

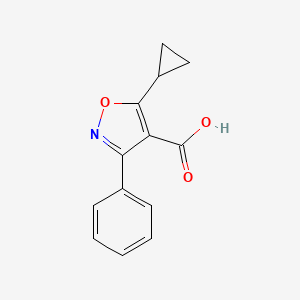
![5,10,12-Trioxa-4-boratricyclo[7.3.0.0,3,7]dodeca-1(9),2,7-trien-4-ol](/img/structure/B3389897.png)
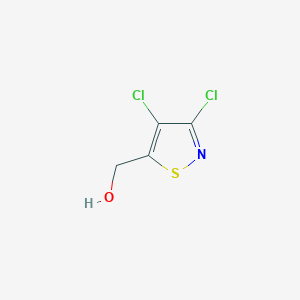
![6-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B3389902.png)
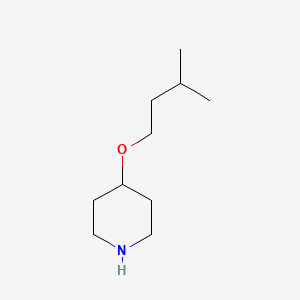

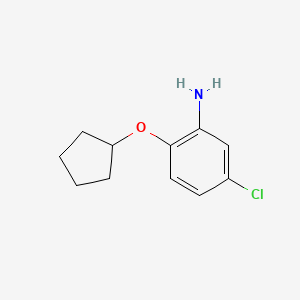
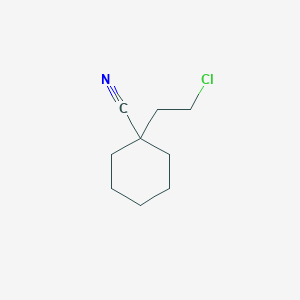
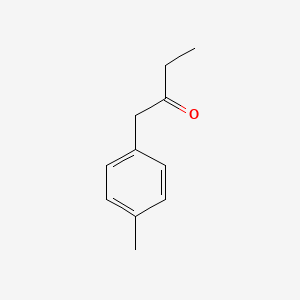


![1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-amine hydrochloride](/img/structure/B3389957.png)